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Compound of Interest

Compound Name: (-)-Sabinene

Cat. No.: B131225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

bicyclic monoterpene, (-)-Sabinene. The information presented herein is crucial for the

identification, characterization, and quality control of this natural product, which is of significant

interest in the fields of chemical research, and drug discovery due to its various biological

activities. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, complete with experimental protocols and data visualization to

facilitate a deeper understanding of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for (-)-
Sabinene, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
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Proton (Position)
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2α 2.15 ddd 13.0, 8.5, 1.5

H-2β 2.05 ddd 13.0, 9.0, 2.0

H-3 1.80 m

H-5 1.45 m

H-6α 0.85 dd 5.0, 1.5

H-6β 0.70 dd 5.0, 5.0

H-7 1.75 septet 7.0

H-8 (CH₃) 0.95 d 7.0

H-9 (CH₃) 0.90 d 7.0

H-10a (=CH₂) 4.70 s

H-10b (=CH₂) 4.50 s

¹³C NMR Spectroscopic Data[1]
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Carbon (Position) Chemical Shift (δ, ppm)

C-1 42.5

C-2 30.0

C-3 31.0

C-4 150.0

C-5 38.0

C-6 20.0

C-7 28.0

C-8 (CH₃) 21.0

C-9 (CH₃) 20.5

C-10 (=CH₂) 105.0

Experimental Protocol: NMR Analysis
High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer

operating at a proton frequency of 400 MHz.[1]

Sample Preparation: Approximately 10 mg of purified (-)-Sabinene was dissolved in 0.6 mL

of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: One-dimensional proton NMR spectra were recorded using a standard

pulse sequence. Key parameters included a spectral width of 12 ppm, an acquisition time of

4 seconds, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were obtained with a spectral width

of 220 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and

accumulating 1024 scans to achieve an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) was processed using

appropriate software (e.g., MestReNova, TopSpin). The processing steps involved Fourier
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transformation, phase correction, and baseline correction. Chemical shifts were referenced

to the TMS signal (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of (-)-Sabinene exhibits characteristic absorption bands corresponding to its

structural features.

IR Spectroscopic Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity

3075 =C-H stretch (alkene) Medium

2960-2870 C-H stretch (alkane) Strong

1650 C=C stretch (alkene) Medium

1465, 1380 C-H bend (alkane) Medium

885 =C-H bend (out-of-plane) Strong

Experimental Protocol: FT-IR Analysis
The Fourier-Transform Infrared (FT-IR) spectrum was recorded on a PerkinElmer Spectrum

100 FT-IR spectrometer.

Sample Preparation: A thin film of neat (-)-Sabinene was placed between two sodium

chloride (NaCl) plates.

Data Acquisition: The spectrum was recorded in the range of 4000-600 cm⁻¹. A total of 16

scans were co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A

background spectrum of the clean NaCl plates was recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for its identification and structural confirmation. The mass
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spectrum of (-)-Sabinene is typically obtained using Gas Chromatography-Mass Spectrometry

(GC-MS) with Electron Ionization (EI).

Mass Spectrometry Data (EI-MS)[3]
m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment

136 20 [M]⁺ (Molecular Ion)

121 35 [M - CH₃]⁺

107 15 [M - C₂H₅]⁺

93 100 [M - C₃H₇]⁺ (Base Peak)

91 60 [C₇H₇]⁺ (Tropylium ion)

79 45 [C₆H₇]⁺

77 50 [C₆H₅]⁺

69 30 [C₅H₉]⁺

41 55 [C₃H₅]⁺

Experimental Protocol: GC-EI-MS Analysis
The GC-MS analysis was performed on an Agilent 6890 GC system coupled to a 5973 Mass

Selective Detector.

Gas Chromatography (GC):

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 60 °C, held for 2 minutes, then ramped

to 240 °C at a rate of 5 °C/min, and held for 5 minutes.

Mass Spectrometry (MS):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b131225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-400.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (-)-
Sabinene.
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Caption: Workflow for the spectroscopic characterization of (-)-Sabinene.

The logical flow of this process begins with the preparation of the (-)-Sabinene sample, which

then undergoes parallel analysis by NMR, FT-IR, and GC-MS. The data from each technique is

acquired and processed to yield the respective spectra. Finally, the information from all

spectroscopic methods is integrated to confirm the chemical structure of (-)-Sabinene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b131225?utm_src=pdf-body
https://www.benchchem.com/product/b131225?utm_src=pdf-body
https://www.benchchem.com/product/b131225?utm_src=pdf-body-img
https://www.benchchem.com/product/b131225?utm_src=pdf-body
https://www.benchchem.com/product/b131225?utm_src=pdf-body
https://www.benchchem.com/product/b131225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion [C₁₀H₁₆]⁺˙
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- •CH₃
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(Base Peak)

- •C₃H₇ (isopropyl radical)

[C₇H₇]⁺
m/z = 91

- H₂
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Caption: Proposed EI-MS fragmentation of (-)-Sabinene.

The electron ionization of (-)-Sabinene leads to the formation of a molecular ion at m/z 136.

The most favorable fragmentation pathway involves the loss of an isopropyl radical, resulting in

the stable base peak at m/z 93. Another significant fragmentation is the loss of a methyl radical

to form the ion at m/z 121. The ion at m/z 91, corresponding to the tropylium cation, is likely

formed from the base peak through the loss of a hydrogen molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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